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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals involved in clinical trials

of ordesekimab.

Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with

ordesekimab.

Patient Recruitment and Trial Design

Question: We are experiencing slow patient enrollment for our refractory celiac disease (RCD-

II) trial with ordesekimab. What strategies can we implement to improve recruitment?

Answer: Recruiting patients for rare diseases like RCD-II is a known challenge.[1] Consider the

following strategies:

Collaborate with Patient Advocacy Groups: Partnering with organizations such as Beyond

Celiac can help raise awareness about the trial and connect you with potential participants.

[2]

Physician Education and Referral Networks: Many physicians may be unaware of ongoing

trials.[3] Educate gastroenterologists and pathologists about the trial's inclusion criteria and
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the importance of referring eligible patients. Establishing a clear referral process can

streamline enrollment.

Leverage Real-World Data: Utilize real-world data from electronic health records, claims

data, and patient registries to identify geographic clusters of potential patients and target

recruitment efforts more effectively.[4]

Simplify and Clarify Patient-Facing Materials: Ensure that all trial information is easy to

understand for patients, who may be overwhelmed by their diagnosis. Clearly explain the

potential benefits and risks of participation.

Address Patient Concerns: Be prepared to address common patient concerns, such as fear

of side effects, the burden of travel for trial visits, and mistrust in clinical research.[1][5]

Offering travel reimbursement and clear communication can help mitigate these concerns.

Question: The primary endpoint in the Phase 2a trial for refractory celiac disease

(NCT02633020), the change in aberrant intraepithelial lymphocytes (IELs), was not met. What

is the rationale for this endpoint, and what are the implications for future trial designs?

Answer: The rationale for using the change in the percentage of aberrant IELs as the primary

endpoint is based on the pathophysiology of RCD-II, where an expansion of these aberrant

lymphocytes is a hallmark of the disease.[6] The expectation was that ordesekimab, by

blocking IL-15 signaling, would reduce this aberrant population.

While the primary endpoint was not met in the NCT02633020 study, with a least square mean

difference of -4.85% (90% CI -30.26 to 20.56; p=0.75) between the ordesekimab and placebo

groups at 12 weeks, some positive effects on symptoms were observed.[7] For future trials,

consider the following:

Refining the Primary Endpoint: While biologically relevant, the change in aberrant IELs may

not fully capture the clinical benefit. A composite endpoint that includes both a biomarker and

a clinical symptom score could be more comprehensive.

Patient Stratification: RCD-II is a heterogeneous disease. Future trials could benefit from

stratifying patients based on baseline characteristics, such as the level of aberrant IELs or

specific genetic markers, to identify a subpopulation more likely to respond to ordesekimab.
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Longer Treatment Duration: A 10-week treatment period may not be sufficient to observe

significant changes in the intestinal mucosa. A longer trial duration could be necessary to

demonstrate efficacy.

Question: What are the challenges associated with using the Vitiligo Area Scoring Index (VASI)

as a primary endpoint in vitiligo clinical trials, and how can we ensure consistency in its

measurement?

Answer: The Vitiligo Area Scoring Index (VASI) is a commonly used tool, but its application can

be challenging.[8] Potential issues include:

Inter-rater and Intra-rater Variability: Different assessors may score the same patient

differently, and the same assessor may score inconsistently over time.[9]

Time-Consuming: Performing a detailed VASI assessment can be time-intensive, especially

for patients with extensive vitiligo.[10]

Defining Meaningful Change: Establishing what constitutes a clinically meaningful

improvement for patients can be subjective.[1][11]

To improve consistency:

Standardized Training and Calibration: All assessors should undergo rigorous training on the

VASI scoring system, including practice on standardized patient images. Regular calibration

exercises can help maintain consistency.[9]

Use of Digital Imaging: Standardized digital photography can supplement in-person

assessments and provide a permanent record for review and centralized scoring.[10]

Centralized Reading: Having a central, blinded reader or a small group of calibrated readers

score all images can significantly reduce inter-rater variability.

Drug Product and Manufacturing

Question: We have observed lot-to-lot variability in the high mannose (HM) glycan levels of our

ordesekimab drug product. Could this impact the clinical trial results?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3130989/
https://www.researchgate.net/publication/371913605_Reliability_of_the_VASI_Measurement_Tool_for_Vitiligo
https://www.youtube.com/watch?v=MHjolx3I0Gs
https://www.skincurriculum.com/post/new-insights-on-the-vitiligo-area-scoring-index-validity-and-change-thresholds-revealed
https://pubmed.ncbi.nlm.nih.gov/35773559/
https://www.researchgate.net/publication/371913605_Reliability_of_the_VASI_Measurement_Tool_for_Vitiligo
https://www.youtube.com/watch?v=MHjolx3I0Gs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Answer: Yes, variations in post-translational modifications like glycosylation can potentially

affect the efficacy and safety of a monoclonal antibody.[12][13] Specifically, changes in high

mannose levels on the Fc region could theoretically modulate antibody-dependent cell-

mediated cytotoxicity (ADCC).[12][13]

However, a case study on ordesekimab evaluated this specific issue and found no evidence

that the observed variations in HM levels resulted in a discernible impact on ADCC activity in

either in vivo or in vitro studies.[12][13] Nonclinical and clinical data showed no signs of

monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[12]

Troubleshooting Steps:

Characterize the Variability: Thoroughly characterize the glycan profiles of each

manufacturing lot to understand the range of variability.

In Vitro Functional Assays: Conduct in vitro assays, such as ADCC assays, to assess the

functional impact of the observed glycan variations.

Monitor Clinical Safety Data: Closely monitor clinical safety data for any unexpected adverse

events that could be related to changes in the drug product.

Maintain Tight Manufacturing Controls: Implement robust process controls during

manufacturing to minimize lot-to-lot variability.[14][15][16]

Data from Ordesekimab Clinical Trials
Table 1: Efficacy and Safety Data from a Phase 2a Study of Ordesekimab in Refractory Celiac

Disease Type 2 (NCT02633020)
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Endpoint
Ordesekimab
(n=19)

Placebo (n=9) p-value

Primary Endpoint

Change from Baseline

in Aberrant IELs (%)

-4.85 (90% CI -30.26

to 20.56)
0.75

Secondary Endpoints

Change in Aberrant

IELs with respect to

epithelial cells (%)

-38.22 (90% CI -95.73

to 19.29)
0.18

Change in Marsh

Score

0.09 (95% CI -1.60 to

1.90)
0.92

Change in Villous

Height to Crypt Depth

Ratio

10.67 (95% CI -38.97

to 60.31)
0.66

Change in Total IEL

Count

-12.73 (95% CI -77.57

to 52.12)
0.69

Adverse Events

Any Treatment-

Emergent Adverse

Event

17 (89%) 8 (89%)

Serious Adverse

Events
5 (26%) 1 (11%)

Nasopharyngitis 8 (42%) 1 (11%)

Data sourced from a randomized, double-blind, placebo-controlled, phase 2a study in adults

with refractory celiac disease type 2.[7][17]

Table 2: Overview of a Phase 2a Study of Ordesekimab in Vitiligo (NCT04338581)
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Parameter Description

Official Title

Evaluation of AMG 714 for Vitiligo: A Phase 2a

Randomized Double Blind Placebo Controlled

Trial

Condition Vitiligo

Intervention
Ordesekimab (AMG 714) 300 mg

subcutaneously every 2 weeks for 10 weeks

Primary Endpoint
≥25% improvement from Baseline in Face

Vitiligo Area Scoring Index (F-VASI) score

Status Completed

Further quantitative data from this trial is pending publication.

Experimental Protocols
Protocol: Isolation and Flow Cytometry Analysis of Intraepithelial Lymphocytes (IELs) from

Intestinal Biopsies

This protocol is adapted from standard methods for IEL isolation and analysis.[18][19][20][21]

1. Reagents and Materials:

HBSS (Hank's Balanced Salt Solution)

FBS (Fetal Bovine Serum)

EDTA (Ethylenediaminetetraacetic acid)

DTT (Dithiothreitol)

RPMI-1640 medium

Collagenase D

DNase I
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Percoll

Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-TCRγδ, anti-CD103, anti-EpCAM,

anti-CD45)

Flow cytometer

2. Procedure:

Biopsy Collection and Preparation:

Collect fresh intestinal biopsies in cold HBSS.

Wash the biopsies multiple times with HBSS to remove mucus and debris.

Cut the biopsies into small pieces (1-2 mm).

Epithelial Layer Dissociation (First Incubation):

Incubate the tissue pieces in HBSS containing 5 mM EDTA and 1 mM DTT for 20-30

minutes at 37°C with gentle shaking.

Vortex the suspension for 10 seconds and collect the supernatant containing the epithelial

cells and IELs.

Repeat this step 2-3 times.

Lamina Propria Digestion (Second Incubation):

The remaining tissue can be further digested with Collagenase D and DNase I in RPMI-

1640 to isolate lamina propria lymphocytes (optional).

IEL Enrichment:

Pool the supernatants from the EDTA/DTT incubations.

Pass the cell suspension through a 70 µm cell strainer.

Wash the cells with RPMI-1640.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the cells in 40% Percoll and layer over an 80% Percoll gradient.

Centrifuge at 600 x g for 20 minutes at room temperature without brake.

Collect the IELs from the interface of the 40% and 80% Percoll layers.

Flow Cytometry Staining and Analysis:

Wash the enriched IELs with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface

markers for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Analyze the data using appropriate software to identify and quantify aberrant IEL

populations based on their specific marker expression (e.g., surface CD3-, cytoplasmic

CD3+, abnormal TCR expression).

Visualizations

Antigen Presenting Cell (APC)
T Cell / NK Cell

IL-15Rα
IL-2/15Rβ

Signal TransductionIL-15
trans-presentation

γc

Ordesekimab

Binds to IL-15

Blocks Interaction

Click to download full resolution via product page

Caption: Mechanism of action of ordesekimab.
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Screening & Enrollment
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Caption: Workflow for a refractory celiac disease clinical trial.
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Caption: Logical relationships of challenges in ordesekimab trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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